molecular formula C5H10ClN5O2 B6613336 ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride CAS No. 1171827-23-8

ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride

Cat. No.: B6613336
CAS No.: 1171827-23-8
M. Wt: 207.62 g/mol
InChI Key: BXBKCZJGOQMUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride is a chemical compound with the molecular formula C5H10ClN5O2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its stability and reactivity, making it valuable in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride typically involves the cycloaddition of nitriles with azides. One common method is the [2+3]-cycloaddition between a nitrile and an azide, which generates the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions usually involve the use of strong Lewis acids or amine salts to activate the azide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and safer methods, such as using less hazardous reagents and optimizing reaction conditions to minimize the risk of explosion and toxicity. The exact industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazole compounds.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride involves its interaction with various molecular targets and pathways. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing biological processes . These interactions can lead to a range of biological effects, such as antibacterial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride is unique due to its combination of the tetrazole ring and the amino group, which provides distinct reactivity and potential for various applications. Its stability and ability to form non-covalent interactions make it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2.ClH/c1-2-12-5(11)3(6)4-7-9-10-8-4;/h3H,2,6H2,1H3,(H,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBKCZJGOQMUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NNN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.